molecular formula C17H17F2N3O3 B13970053 4-(3-amino-6-((1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl)-2-fluorobenzoic acid

4-(3-amino-6-((1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl)-2-fluorobenzoic acid

Cat. No.: B13970053
M. Wt: 349.33 g/mol
InChI Key: PGHXMBCGYSJDAA-ULSRQLJBSA-N
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Description

4-(3-amino-6-((1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl)-2-fluorobenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazine ring, a cyclohexyl group, and fluorine atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-6-((1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl)-2-fluorobenzoic acid involves multiple steps, starting with the preparation of the cyclohexyl and pyrazine intermediates. The reaction conditions typically include the use of specific reagents and catalysts to ensure the correct stereochemistry and functional group placement. For example, tert-butyl dimethylsilyl chloride is often used to protect hydroxyl groups during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-6-((1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution of the fluorine atoms can result in halogenated derivatives .

Scientific Research Applications

4-(3-amino-6-((1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl)-2-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-amino-6-((1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(3-amino-6-((1S,3S,4S)-4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexyl)pyrazin-2-yl)-2-fluorobenzoate
  • Benzoic acid, 4-[3-amino-6-((1S,3S,4S)-4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexyl)-2-pyrazinyl]-2-fluoro-, 1,1-dimethylethyl ester

Uniqueness

4-(3-amino-6-((1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl)-2-fluorobenzoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H17F2N3O3

Molecular Weight

349.33 g/mol

IUPAC Name

4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-2-fluorobenzoic acid

InChI

InChI=1S/C17H17F2N3O3/c18-11-6-9(1-3-10(11)17(24)25)15-16(20)21-7-13(22-15)8-2-4-14(23)12(19)5-8/h1,3,6-8,12,14,23H,2,4-5H2,(H2,20,21)(H,24,25)/t8-,12-,14-/m0/s1

InChI Key

PGHXMBCGYSJDAA-ULSRQLJBSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C[C@H]1C2=CN=C(C(=N2)C3=CC(=C(C=C3)C(=O)O)F)N)F)O

Canonical SMILES

C1CC(C(CC1C2=CN=C(C(=N2)C3=CC(=C(C=C3)C(=O)O)F)N)F)O

Origin of Product

United States

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